Product packaging for Aminotriester(Cat. No.:CAS No. 136586-99-7)

Aminotriester

Cat. No.: B139294
CAS No.: 136586-99-7
M. Wt: 415.6 g/mol
InChI Key: PFFIXGHIRWJVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Discovery of Key Aminotriester Building Blocks

The journey into the world of aminotriesters and their application in complex molecular design has been marked by pivotal discoveries of key building blocks. These foundational molecules have paved the way for the synthesis of intricate and highly functionalized macromolecules.

Pioneering Work on Aminotriesters (e.g., Behera's Amine)

A significant breakthrough in the field was the synthesis of a novel this compound, now commonly referred to as "Behera's Amine". scielo.brresearchgate.net This compound was first synthesized by Behera and has since become a crucial component in the construction of dendritic polymers. scielo.br The synthesis involves a two-step process starting with the treatment of nitromethane (B149229) with tert-butyl acrylate, followed by the reduction of the nitro group to an amine. scielo.brresearchgate.net This pioneering work provided a versatile building block that has been instrumental in the development of new dendritic families with unique properties. scielo.br Another key this compound building block is Tris(2-aminoethyl)amine, also known as TREN. ontosight.aiwikipedia.org It is a C3-symmetric, tetradentate chelating ligand that readily forms stable complexes with transition metals. wikipedia.orgchemimpex.com

Emergence as a Versatile Synthetic Synthon

The concept of a "synthon" in retrosynthetic analysis refers to a hypothetical unit within a target molecule that represents a potential starting reagent. wikipedia.org Aminotriesters have emerged as highly versatile synthons in organic synthesis due to their inherent structural features. scielo.brresearchgate.net Their trifunctional nature allows for the creation of highly branched structures, a key characteristic of dendrimers and other complex macromolecules. scielo.bracs.org The presence of multiple reactive sites facilitates the attachment of various functional groups, enabling the precise control of molecular architecture and properties. researchgate.netacs.org This versatility has made aminotriesters invaluable in the synthesis of functional materials, including those with applications in drug delivery and electronics. acs.org For instance, aminotriazoles have also been highlighted as versatile synthons for generating a variety of nitrogen-containing heterocyclic compounds. chemrxiv.orgrsc.org

Fundamental Role of Aminotriesters in Macromolecular Architecture

The unique trifunctional nature of aminotriesters makes them fundamental building blocks in the construction of complex macromolecular architectures. scielo.brdiva-portal.orgresearchgate.net Their ability to introduce branching points is a key feature that has been exploited in the synthesis of a diverse range of polymers with tailored properties. scielo.brdiva-portal.org

Branched Growth Facilitation in Dendritic Structures

Dendritic structures are highly branched, tree-like macromolecules that emanate from a central core. mdpi.com The synthesis of these structures relies on the iterative addition of branched monomers, and aminotriesters have proven to be exceptional candidates for this purpose. scielo.brresearchgate.net The use of this compound building blocks, such as Behera's Amine, allows for a divergent synthetic approach where each generation of the dendrimer adds a new layer of branches. academie-sciences.fr This is achieved through peptide-type coupling to a carboxylic acid end group, followed by the removal of protecting groups to generate new reactive sites for continued growth. scielo.brresearchgate.net This controlled, stepwise growth enables the precise construction of dendrimers with defined size, shape, and surface functionality. scielo.brresearchgate.net

Contribution to Multivalency and Functional Density in Supramolecular Systems

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. rsc.orgnih.gov Multivalency, the simultaneous interaction of multiple ligands with multiple receptors, is a key principle in this field, leading to significantly enhanced binding affinities and specificities. rsc.orgnih.gov this compound-based dendritic structures are ideal scaffolds for creating multivalent systems. acs.orgmdpi.com The high density of functional groups on the periphery of these dendrimers allows for the attachment of numerous ligands, such as peptides or carbohydrates. mdpi.comresearchgate.net This high functional density creates a localized concentration of binding motifs, leading to a strong "multivalent effect" that is crucial for applications in areas like drug targeting and biosensing. mdpi.comrsc.org The precise arrangement of these functional groups, made possible by the dendritic architecture, is a key factor in achieving the desired biological or chemical activity. acs.orgmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H41NO6 B139294 Aminotriester CAS No. 136586-99-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ditert-butyl 4-amino-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]heptanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H41NO6/c1-19(2,3)27-16(24)10-13-22(23,14-11-17(25)28-20(4,5)6)15-12-18(26)29-21(7,8)9/h10-15,23H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFIXGHIRWJVRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

137467-21-1
Record name Heptanedioic acid, 4-amino-4-[3-(1,1-dimethylethoxy)-3-oxopropyl]-, 1,7-bis(1,1-dimethylethyl) ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137467-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60448626
Record name AMINOTRIESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136586-99-7
Record name AMINOTRIESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aminotriester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Aminotriesters and Derivatives

Established Synthetic Pathways to Core Aminotriester Structures

The synthesis of the core this compound structure typically involves a multi-step process that strategically introduces the amine and triester functionalities. A common and effective approach involves the initial construction of a nitro-triester precursor, followed by the reduction of the nitro group to the desired amine.

Reaction Sequences for this compound Synthesis (e.g., Nitro group reduction)

A prevalent synthetic route commences with the formation of a triester scaffold bearing a nitro group. This can be achieved through various methods, including the esterification of a nitro-substituted triol. For instance, a nitro-triol can be reacted with an appropriate acyl halide or carboxylic acid under esterification conditions to yield the nitro-triester.

A highly efficient method for constructing the triester framework is the Michael addition of a primary amine to three equivalents of an acrylate ester. nih.govnih.gov This reaction, often catalyzed by a base, proceeds readily to form the desired triester backbone. To introduce the nitro functionality, a precursor containing a nitro group can be utilized in the initial Michael addition.

Once the nitro-triester is synthesized, the crucial step is the reduction of the nitro group to a primary amine. This transformation is a well-established and versatile reaction in organic synthesis, with numerous available methods. organic-chemistry.org Catalytic hydrogenation is a widely used technique, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. organic-chemistry.org

Alternatively, chemical reduction methods offer a range of selectivities and functional group tolerances. Reagents like tin(II) chloride (SnCl₂) in the presence of a strong acid, or iron powder in acidic medium, are effective for this conversion. mdpi.comresearchgate.net Milder, metal-free options have also been developed, such as the use of trichlorosilane (HSiCl₃) in the presence of a tertiary amine, which offers good chemoselectivity. organic-chemistry.org

The general reaction sequence can be summarized as follows:

Formation of the Nitro-Triester Precursor: This can be achieved either by esterification of a nitro-triol or, more commonly, through a Michael addition of a nitro-containing primary amine to three equivalents of an acrylate ester.

Reduction of the Nitro Group: The nitro-triester is then subjected to reduction conditions to convert the nitro group into a primary amine, yielding the final this compound.

Specific Precursors and Reagent Systems

The choice of precursors and reagents is critical for the successful synthesis of aminotriesters.

For the Michael addition route, key precursors include:

A primary amine containing a nitro group: An example is 2-nitroethanamine.

Acrylate esters: Methyl acrylate or ethyl acrylate are commonly used due to their reactivity and commercial availability. nih.gov

For the reduction of the nitro group , a variety of reagent systems can be employed, each with its own advantages:

Reagent SystemReaction ConditionsNotes
H₂, Pd/C Typically 1-10 atm H₂, room temperature to 50°C, in a solvent like ethanol or ethyl acetate.A very common and efficient method, often providing high yields.
SnCl₂·2H₂O / HCl Concentrated HCl, often with heating.A classic and reliable method, though the workup can be more involved.
Fe / HCl or NH₄Cl Acidic conditions, often with heating.An inexpensive and effective reducing agent.
HSiCl₃ / Et₃N Dichloromethane as solvent, room temperature.A milder, metal-free alternative with good functional group tolerance. organic-chemistry.org

Advanced Strategies for this compound Functionalization and Elaboration

The this compound core structure serves as a versatile platform for the construction of more complex molecules, such as dendrimers, and for the introduction of diverse functionalities through various chemical transformations.

Iterative Synthetic Protocols for Dendrimer Construction

Aminotriesters are excellent building blocks for the synthesis of dendrimers due to their trifunctional nature. Both divergent and convergent synthetic strategies can be employed. wikipedia.org

In a divergent approach , the synthesis starts from the this compound core. The primary amine is first reacted with a molecule that introduces two or more new branching points. For example, the amine can be reacted with an excess of methyl acrylate via a Michael addition to generate a molecule with six ester termini (a generation 0.5 dendrimer). These ester groups can then be amidated with a diamine, such as ethylenediamine, to create a new generation with multiple primary amine surface groups. This iterative sequence of Michael additions and amidations can be repeated to build higher-generation dendrimers. nih.gov

The convergent approach involves the synthesis of dendritic wedges (dendrons) first, which are then attached to a central core. In this case, a functionalized this compound could act as a dendron, which is then coupled to a multifunctional core molecule. This method often allows for easier purification of the final dendrimer. mdpi.com

Synthetic StrategyDescriptionAdvantagesDisadvantages
Divergent Growth from a central core outwards.Can produce large quantities of dendrimers.Difficult to purify and can lead to structural defects in higher generations.
Convergent Synthesis of dendrons followed by attachment to a core.Easier to purify and control the final structure.Can be more synthetically demanding for large-scale production. springernature.com

Functional Group Transformations and Derivatization (e.g., Ester hydrolysis, amide formation)

The ester and amine functionalities of aminotriesters provide numerous opportunities for further derivatization.

Ester Hydrolysis: The three ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding tricarboxylic acid. Basic hydrolysis, or saponification, using a base such as sodium hydroxide (B78521), is often preferred as it is typically irreversible and goes to completion. libretexts.org The resulting tricarboxylate can be useful for applications requiring water solubility or for further reactions involving the carboxylic acid groups. The kinetics of ester hydrolysis can be influenced by factors such as pH, temperature, and the steric and electronic properties of the ester. nih.govresearcher.life

Amide Formation: The primary amine of the this compound can readily undergo acylation to form amides. This is a highly versatile reaction that allows for the introduction of a wide range of functional groups. Common methods for amide bond formation include reaction with:

Acyl chlorides or anhydrides: These are highly reactive and typically react rapidly with the amine in the presence of a base to neutralize the HCl or carboxylic acid byproduct. libretexts.org

Carboxylic acids with coupling reagents: A vast array of coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used to activate the carboxylic acid for reaction with the amine. luxembourg-bio.com This method is particularly useful for coupling more complex or sensitive carboxylic acids. nih.govnih.gov

These transformations allow for the synthesis of a diverse library of this compound derivatives with tailored properties.

Integration of Diverse Molecular Moieties onto this compound Scaffolds

The this compound scaffold serves as a versatile platform for the integration of a wide array of molecular moieties, enabling the synthesis of complex molecules with tailored properties. The modification of these scaffolds often involves reactions targeting the amino group or the ester functionalities. Catalytic methods have proven particularly effective for these transformations, allowing for the direct functionalization of the core structure.

One prominent strategy involves the direct N-alkylation of α-amino acid esters using alcohols, a process catalyzed by ruthenium complexes. This method is noted for its atom economy, as the only byproduct is water, and it maintains the stereochemical integrity of the original chiral center. The use of a diphenylphosphate additive has been shown to be crucial for enhancing both reactivity and selectivity in these transformations d-nb.info.

Another approach focuses on the α-carbon of the amino ester. Catalytic α-allylation of unprotected amino acid esters can be achieved using a combination of picolinaldehyde and Nickel(II) salts. This system facilitates preferential reactivity at the α-carbon over the free nitrogen with electrophilic palladium π-allyl complexes, leading to the formation of α-quaternary α-allyl amino acid esters acs.org. This method simplifies access to complex amino acid derivatives that would otherwise require multi-step syntheses acs.org.

Furthermore, the side chains of amino acids, such as the carboxylic acid group in aspartic acid, can be modified. Phenyl esters derived from these amino acids can undergo non-decarbonylative palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form amino ketones nih.gov. This represents a significant advance in catalytically transforming amino esters into more complex ketone derivatives nih.gov. These methodologies collectively demonstrate the capacity to append diverse functional groups, from simple alkyl and allyl groups to larger aryl ketones, onto the basic this compound framework, highlighting its utility as a versatile building block in synthetic chemistry.

Green Chemistry Principles in this compound Synthesis

The synthesis of aminotriesters and their derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency instituteofsustainabilitystudies.comacs.org. These principles are applied throughout the lifecycle of pharmaceutical production, from the design of synthetic routes to the final product acs.orgmdpi.comnih.govresearchgate.net. Key strategies include the use of biocatalysis, electrochemical methods, and solvent-free reaction conditions to create more sustainable synthetic processes nih.gov.

Adopting green chemistry approaches offers significant benefits, including reduced environmental impact, lower production costs, and improved process safety and efficiency instituteofsustainabilitystudies.commdpi.com. For instance, replacing hazardous solvents with safer alternatives like water or ethanol, or eliminating them entirely, can drastically reduce the environmental footprint of a manufacturing process instituteofsustainabilitystudies.com. Similarly, using catalytic reactions instead of stoichiometric ones improves atom economy by maximizing the incorporation of reactant atoms into the final product, thereby minimizing waste instituteofsustainabilitystudies.com.

Biocatalytic Approaches for Amine-Containing Compounds

Biocatalysis has emerged as a powerful green technology for the synthesis of chiral amines, which are crucial components of many this compound compounds mdpi.commdpi.com. Enzymes operate under mild conditions, are biodegradable, and exhibit high selectivity, which reduces the need for protecting groups and minimizes the formation of byproducts mdpi.com. Several classes of enzymes are particularly important in this context.

Imine Reductases (IREDs): IREDs are NADPH-dependent enzymes that catalyze the asymmetric reduction of imines to chiral amines nih.govwikipedia.orgnih.govturner-biocatalysis.com. They are particularly effective for the reduction of cyclic imines nih.govnih.gov. A subclass known as reductive aminases (RedAms) can catalyze both the initial imine formation and the subsequent reduction, making them highly efficient for one-pot reductive amination of ketones wikipedia.orgturner-biocatalysis.comnih.gov. These enzymes have been successfully engineered and applied in industrial processes for pharmaceutical production wikipedia.orgnih.gov.

Amine Dehydrogenases (AmDHs): This class of enzymes catalyzes the direct reductive amination of carbonyl compounds using ammonia as the nitrogen source nih.govnih.gov. This process is highly atom-efficient, especially when coupled with a cofactor regeneration system, such as formate dehydrogenase (FDH), which uses ammonium formate as both the nitrogen source and the reducing equivalent nih.gov. The only byproduct of this dual-enzyme system is inorganic carbonate nih.gov. AmDHs have demonstrated the ability to produce (R)-configured amines from prochiral ketones with perfect stereoselectivity (>99% ee) nih.gov.

Table 1: Comparison of Biocatalytic Enzymes for Chiral Amine Synthesis

Enzyme Class Reaction Type Key Advantages Industrial Example
Transaminases (TAs) Asymmetric amination of ketones/aldehydes High enantioselectivity, broad substrate scope Synthesis of Sitagliptin illinois.edunih.gov
Imine Reductases (IREDs) Asymmetric reduction of imines Effective for cyclic imines, can be engineered for reductive amination (RedAms) Production of lysine-specific demethylase-1 inhibitors researchgate.net
Amine Dehydrogenases (AmDHs) Direct reductive amination with ammonia High atom economy, uses inexpensive ammonia, excellent stereoselectivity Synthesis of chiral amines with >99% ee nih.gov

Electrochemical Synthesis Techniques

Electrochemical synthesis offers a sustainable alternative to conventional methods by using electricity to drive chemical reactions, thereby replacing chemical oxidants or reductants thieme-connect.com. This approach is highly aligned with green chemistry principles, as it can be powered by renewable energy sources and often proceeds under mild conditions rsc.orgresearchgate.net.

Electrochemical reductive amination (ERA) is a key technique for synthesizing amines from carbonyl compounds. This method can use water as the hydrogen source, avoiding the need for chemical reducing agents or high-pressure hydrogen gas rsc.org. Various metal electrodes, including silver, copper, and platinum, have been investigated for their catalytic efficiency in the ERA of biomass-derived intermediates like 5-hydroxymethylfurfural (HMF), achieving Faradaic efficiencies and selectivities nearing 100% with high-surface-area silver electrodes rsc.org.

Recent advancements have demonstrated the direct electrochemical reductive amination between aldehydes and amines in undivided cells at room temperature under metal-free conditions rsc.orgresearchgate.net. In some systems, dimethyl sulfoxide (DMSO) can act as both the solvent and the hydrogen donor rsc.orgresearchgate.net. Furthermore, the electrochemical synthesis of α-amino esters has been achieved through the reductive coupling of α-keto esters with sources like 4-CN-pyridine and gaseous ammonia, catalyzed by Scandium(III) triflate acs.org. This method tolerates a variety of functional groups and is scalable acs.org. Another approach involves the electrochemical oxidative coupling between the benzylic C(sp³)–H of α-aryl acetates and the N–H of secondary amines to rapidly produce α-amino-α-aryl esters thieme-connect.com.

Solvent-Free Reaction Conditions and Sustainable Alternatives

Eliminating or replacing conventional organic solvents is a cornerstone of green chemistry, as solvents contribute significantly to the waste and environmental impact of chemical processes instituteofsustainabilitystudies.com. Solvent-free, or neat, reactions and mechanochemical methods conducted in ball mills represent highly sustainable alternatives acs.org.

The synthesis of N-protected amino esters has been successfully performed under solvent-free conditions using ball milling. This mechanochemical approach allows for carbamoylation and esterification reactions to proceed rapidly, with improved yields and simplified work-up procedures compared to traditional solvent-based methods acs.org.

Microwave-assisted solvent-free synthesis is another efficient technique. The preparation of β-amino esters has been achieved by reacting α-amino esters with 1,3-dicarbonyl compounds under microwave irradiation without any solvent, sometimes using a solid support like K-10 clay scielo.brscite.ai. This method significantly reduces reaction times and offers a cleaner alternative to conventional protocols scielo.br. These solventless approaches not only prevent pollution but also enhance process efficiency, making them attractive for industrial applications.

Catalytic Methodologies for this compound Modification

Catalytic methods are indispensable for the efficient and selective modification of this compound scaffolds, enabling the construction of complex molecular architectures. These methodologies often provide atom-economical pathways with high functional group tolerance, avoiding the need for stoichiometric reagents and multiple protection-deprotection steps.

Direct N-alkylation of α-amino acid esters and amides using alcohols is a powerful transformation achieved through ruthenium catalysis. This "borrowing hydrogen" strategy is highly atom-economic, producing only water as a byproduct, and proceeds with excellent retention of stereochemistry. The reaction is base-free and has been shown to be robust and general for a range of substrates d-nb.info. Iridium catalysts have also been employed for the N-alkylation of both free base and hydrochloride salts of amino esters with alcohols researchgate.net.

Another strategy involves the α-functionalization of the amino ester. Biomimetic carbonyl catalysis using a designed, centrally chiral pyridoxal catalyst enables the direct asymmetric α-C allylic alkylation of N-unprotected α-substituted amino acid esters. This approach provides access to α-quaternary chiral glutamic acid derivatives with high diastereo- and enantioselectivity acs.org.

Transition Metal Catalysis (e.g., Palladium-mediated couplings)

Palladium catalysis is a cornerstone of modern synthetic chemistry and has been extensively applied to the modification of amino acid esters. Palladium-catalyzed cross-coupling reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds at various positions on the this compound scaffold.

The α-arylation of esters and protected amino acids using palladium catalysts provides a direct route to α-aryl carboxylic acids and their derivatives organic-chemistry.org. The success of this reaction depends on the choice of ligand and base, with bulky, electron-rich phosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) and bases such as lithium hexamethyldisilazide (LiHMDS) or K₃PO₄ proving effective organic-chemistry.org.

Palladium-catalyzed regio- and stereoselective cross-coupling has also been used to construct complex allylic amino acid derivatives. The reaction of vinylethylene carbonates with ketimine esters, for instance, furnishes (Z)-tri- and tetra-substituted allylic amino acid derivatives with excellent geometric control under mild conditions acs.org. Furthermore, palladium catalysis enables oxidative cross-coupling reactions for the synthesis of α-amino ketones. This can be achieved through the direct C–H oxidation of α-aminocarbonyl compounds and subsequent arylation with arylboronic acids, using an oxidant to facilitate the catalytic cycle nih.gov. These methods highlight the versatility of palladium catalysis in transforming simple this compound precursors into high-value, structurally diverse molecules.

Table 2: Palladium-Catalyzed Modifications of Amino Ester Scaffolds

Reaction Type Substrates Catalyst System (Example) Product
α-Arylation Ester/Protected Amino Acid + Aryl Halide Pd(dba)₂ / P(t-Bu)₃ / K₃PO₄ α-Aryl Amino Ester organic-chemistry.org
Allylic Alkylation Vinylethylene Carbonate + Ketimine Ester Palladium catalyst (Z)-Allylic Amino Acid Derivative acs.org
Oxidative C-H Arylation α-Aminocarbonyl Compound + Arylboronic Acid Palladium catalyst / Oxidant α-Aryl α-Amino Ketone nih.gov
Suzuki-Miyaura Coupling Aspartic Acid Phenyl Ester + Boronic Acid Palladium catalyst Aspartic Acid Ketone Derivative nih.gov

Enzymatic Catalysis and Stereocontrol

Enzymatic catalysis has emerged as a powerful and sustainable tool for the stereoselective synthesis of aminotriesters. Enzymes, particularly lipases, operate under mild reaction conditions and exhibit high chemo-, regio-, and stereoselectivity, making them attractive alternatives to conventional chemical catalysts. The primary enzymatic strategy for obtaining enantiomerically pure aminotriesters is through the kinetic resolution of a racemic mixture of amino esters.

Lipases are widely employed for this purpose due to their ability to selectively catalyze the hydrolysis or acylation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus resolved. This process can be finely tuned by modifying reaction parameters such as the enzyme source, solvent, and acyl donor.

Detailed Research Findings:

Lipase-Catalyzed Kinetic Resolution: A common approach involves the enantioselective N-acylation or ester hydrolysis of racemic amino esters. For instance, lipases such as Candida antarctica lipase A (CAL-A) and Candida antarctica lipase B (CAL-B) have demonstrated high activity and enantioselectivity in these resolutions. nih.govresearchgate.net The choice of acylating agent is crucial; activated esters like 2,2,2-trifluoroethyl butanoate have been shown to be effective acyl donors in these reactions. researchgate.net

Candida antarctica Lipase B (CAL-B): CAL-B is a particularly versatile and robust enzyme for the synthesis of chiral this compound derivatives. nih.govfrontiersin.orgfrontiersin.org It has been successfully used in the resolution of various β-amino esters. researchgate.net The reactions can be performed in organic solvents, and the enzyme often shows a preference for one enantiomer, leading to the production of both the acylated product and the unreacted amino ester in high enantiomeric excess. researchgate.net

Influence of Substrate Structure and Reaction Conditions: The efficiency and stereoselectivity of lipase-catalyzed resolutions are significantly influenced by the structure of the amino ester substrate and the reaction conditions. For example, the resolution of cyclic α-amino esters has been achieved with high enantiomeric purity using CAL-A. nih.gov The choice of solvent and the nature of the acyl donor can dramatically impact the enantiomeric ratio (E value), a measure of the enzyme's stereoselectivity. researchgate.net Research has shown that both unreacted amino carboxylic esters and the resulting amino acid products can be isolated with excellent enantiomeric excess (often ≥99%) and in good yields. mdpi.com

Below is an interactive data table summarizing the enzymatic kinetic resolution of various amino esters.

Organocatalytic Transformations

Organocatalysis has become a cornerstone of modern asymmetric synthesis, providing a powerful platform for the enantioselective construction of aminotriesters. Chiral small organic molecules, acting as catalysts, can activate substrates in a stereocontrolled manner, leading to products with high enantiomeric purity. Several classes of organocatalysts have been successfully applied to the synthesis of aminotriesters, including chiral phosphoric acids, cinchona alkaloids, and proline derivatives.

Detailed Research Findings:

Chiral Phosphoric Acids (CPAs): Chiral phosphoric acids, particularly those derived from BINOL, are highly effective Brønsted acid catalysts for a variety of asymmetric transformations. In the context of this compound synthesis, CPAs have been instrumental in catalyzing enantioselective Mannich-type reactions. acs.orgnih.gov These reactions typically involve the addition of a nucleophile, such as a silyl enol ether or a diazoacetate, to an imine. The chiral phosphate anion forms a well-defined chiral environment through hydrogen bonding, directing the approach of the nucleophile to the imine and thereby controlling the stereochemical outcome. thieme-connect.com This methodology has been successfully applied to the synthesis of β-amino-α,α-difluoroketones, which are precursors to valuable aminotriesters, with excellent yields and enantioselectivities. acs.orgnih.gov

Cinchona Alkaloids: Cinchona alkaloids and their derivatives are privileged scaffolds in organocatalysis. They can act as Brønsted bases, hydrogen-bond donors, or phase-transfer catalysts. In the synthesis of aminotriesters, cinchona alkaloid-derived catalysts have been employed in asymmetric Mannich reactions and Michael additions. mdpi.comdovepress.comresearchgate.net For instance, thiourea derivatives of cinchona alkaloids have been shown to efficiently catalyze the addition of isocyanoacetates to imines, affording enantioenriched 3-substituted 3-amino-2-oxindoles. dovepress.com The bifunctional nature of these catalysts, possessing both a basic tertiary amine and a hydrogen-bonding thiourea moiety, allows for the simultaneous activation of both the nucleophile and the electrophile, leading to high stereocontrol.

Proline and its Derivatives: L-proline and its derivatives are among the most widely used organocatalysts, often operating through enamine or iminium ion catalysis. wikipedia.orglibretexts.org Proline-catalyzed asymmetric Mannich reactions provide a direct route to β-amino esters. libretexts.org The reaction proceeds via the formation of a chiral enamine from the ketone or aldehyde donor and proline, which then adds to an imine electrophile. This strategy has been used for the synthesis of functionalized α- and β-amino acids with high syn-stereocontrol. libretexts.org Furthermore, proline-catalyzed diastereoselective aminomethylation of aldehydes has been developed as a practical route to enantiomerically pure β2-amino acids. nih.gov

Below is an interactive data table summarizing various organocatalytic transformations for the synthesis of aminotriesters and their derivatives.

Reactivity and Mechanistic Understanding of Aminotriester Systems

Amidation and Peptide Coupling Chemistry

The formation of an amide bond from an aminotriester is a fundamental reaction, often utilized in the synthesis of peptides and other complex molecules. wikipedia.org This process, known as aminolysis, involves the reaction of an ester with an amine. The mechanism proceeds through a nucleophilic addition-elimination pathway. chemistrysteps.com Initially, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. chemistrysteps.commasterorganicchemistry.com Subsequently, the alkoxy group (RO-) is eliminated, and following deprotonation, the amide is formed. chemistrysteps.com

While feasible, the direct aminolysis of esters is not always the most efficient method for amide bond formation due to the relatively poor leaving group ability of the alkoxy group. chemistrysteps.com In peptide synthesis, this reactivity is harnessed through the use of coupling agents that activate the carboxylic acid group, facilitating the reaction with the amino group of another amino acid. thermofisher.com The process typically involves the sequential addition of N-protected amino acids to a growing peptide chain. sigmaaldrich.com

Key aspects of amidation and peptide coupling involving this compound systems include:

Nucleophilic Acyl Substitution: The core mechanism is a nucleophilic acyl substitution where the amine displaces the alkoxy group of the ester. chemistrysteps.com

Tetrahedral Intermediate: The reaction proceeds via a transient tetrahedral intermediate. masterorganicchemistry.com

Protecting Groups: In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the N-terminus and side chains of the amino acids. wikipedia.orgnih.gov Common N-terminal protecting groups include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). thermofisher.com

A commercial this compound was successfully coupled in the synthesis of β-cyclodextrin-based dendrimers, showcasing the practical application of this chemistry. rsc.org

Ester Cleavage and Protective Group Strategies

The ester functionalities within an this compound can be selectively cleaved, a reaction that is fundamental to the concept of protecting groups in organic synthesis. libretexts.orgwikipedia.org Protecting groups are temporary modifications of a functional group to prevent it from reacting during a chemical transformation at another site in the molecule. organic-chemistry.orgpressbooks.pub After the desired reaction is complete, the protecting group is removed in a process called deprotection. wikipedia.org

Ester groups can be cleaved under acidic or basic conditions. libretexts.org Basic hydrolysis, also known as saponification, involves reacting the ester with a base like hydroxide (B78521) to yield a carboxylate salt and an alcohol. libretexts.org Acid-catalyzed hydrolysis achieves the same cleavage to produce a carboxylic acid and an alcohol. libretexts.org The choice of cleavage conditions is critical, especially when other sensitive functional groups are present in the molecule. researchgate.net

Commonly used protecting groups and their cleavage conditions relevant to this compound systems are summarized in the table below:

Protecting GroupAbbreviationCleavage Conditions
tert-ButoxycarbonylBocAcidic conditions (e.g., trifluoroacetic acid) thermofisher.comtcichemicals.com
9-FluorenylmethyloxycarbonylFmocBasic conditions (e.g., piperidine) organic-chemistry.orgtcichemicals.com
BenzylBnHydrogenolysis libretexts.org
AllylAllMetal-catalyzed (e.g., Pd(0)) acsgcipr.org
AcetylAcAcid or base libretexts.org

The selective removal of one protecting group in the presence of others, known as an orthogonal strategy, is a powerful tool in complex multi-step syntheses. organic-chemistry.org For instance, a Boc group can be removed with acid while an Fmoc group remains intact, allowing for selective reaction at the newly deprotected site. organic-chemistry.org Iron(III) salts have been shown to be effective catalysts for the selective deprotection of Boc groups in N,N'-diprotected amines. rsc.org

Investigation of Intramolecular Cyclization and Conformation

Aminotriesters can undergo intramolecular cyclization reactions, leading to the formation of new ring structures. globalauthorid.comwikipedia.org These reactions are governed by factors such as the length of the chain connecting the amino and ester groups, the nature of the substituents, and the reaction conditions. A notable example is the Dieckmann condensation, an intramolecular reaction of a diester to form a β-keto ester, which can be adapted for this compound systems. wikipedia.org

Research has shown the competitive formation of five- and six-membered rings through the Dieckmann cyclization of an this compound. globalauthorid.comacs.org The hydrogenation of a nitrotriester (B166434) to an this compound has also been observed to lead to the formation of a cyclic product over time. lookchem.com The study of these cyclization reactions provides valuable insights into the conformational preferences of the this compound chain. The conformation of the molecule plays a crucial role in bringing the reactive amino and ester groups into proximity for the cyclization to occur.

Recent studies have explored various intramolecular cyclization reactions, such as the synthesis of 3-amino oxindoles from N-aryl amides and the formation of tetrahydro-β-carboline derivatives from allenamides. rsc.orgrsc.org These investigations highlight the versatility of intramolecular cyclization in generating complex heterocyclic structures.

Redox Properties and Electrochemical Behavior of this compound Derivatives

The redox properties of this compound derivatives, particularly those containing electroactive moieties, are of significant interest for their potential applications in materials science and medicinal chemistry. ntu.edu.twnih.gov Cyclic voltammetry is a common technique used to study the electrochemical behavior of these compounds, providing information on their oxidation and reduction potentials. nih.govmdpi.com

Studies on amino-substituted triphenylamine (B166846) (TPA) derivatives have shown that these compounds exhibit reversible redox behavior. ntu.edu.tw For example, p-amino-triphenylamine displays two reversible redox couples, corresponding to the formation of a stable cation radical and a less stable dication. ntu.edu.tw The stability and oxidation potentials of these derivatives are influenced by the solvent and the molecular structure. ntu.edu.tw

The electrochemical properties of various classes of compounds, including indole-based sulfonamides and ferrocenyl functionalized phenothiazines, have been investigated. nih.govrsc.org The redox behavior of these molecules is often linked to their biological activity or their potential use in optoelectronic devices. nih.govrsc.org For instance, the antioxidant activity of phenolic compounds is directly related to their redox properties. mdpi.com The wide variations in redox properties observed among structurally similar compounds highlight the subtle interplay between structure and electronic behavior. nih.gov

Advanced Characterization and Analytical Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone in the analysis of aminotriesters. Different regions of the electromagnetic spectrum provide unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules like aminotriesters. msu.edu It provides detailed information about the carbon-hydrogen framework of the molecule. savemyexams.com

¹H NMR Spectroscopy : This technique identifies the chemical environment of hydrogen atoms (protons) within the molecule. savemyexams.com The chemical shift (δ) of a proton signal indicates its electronic environment, while the integration of the peak area reveals the relative number of protons responsible for the signal. savemyexams.com For aminotriesters, specific resonances can be assigned to protons on the alkyl chains of the ester groups and those adjacent to the central nitrogen atom. For instance, in dendrimers derived from Behera's amine, an aminotriester, the protons of the tert-butyl ester groups are readily identifiable. scielo.brscielo.br

¹³C NMR Spectroscopy : This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in the this compound will give a distinct signal. The chemical shifts are indicative of the carbon's hybridization and bonding environment. In the analysis of this compound-based dendrimers, ¹³C NMR is used to confirm the presence of key functional groups, such as the carbonyl carbon of the ester at approximately 172.0 ppm and the carbons of the tert-butyl groups. diva-portal.org

2D NMR Spectroscopy : Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish connectivity between protons and carbons, helping to piece together the complete molecular structure. scielo.br Diffusion-Ordered Spectroscopy (DOSY), a 2D NMR technique, has been effectively used to study the hydrodynamic radii of this compound-based dendrimers, revealing how their size changes with pH. scielo.br

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for an this compound Moiety (Data synthesized from analysis of this compound-based compounds)

NucleusFunctional GroupRepresentative Chemical Shift (δ) in ppm
¹H Protons alpha to ester carbonyl (-CH₂-COO)2.4 - 2.6
Protons beta to ester carbonyl (-CH₂-CH₂-COO)2.7 - 2.9
Protons on ester alkyl group (e.g., -O-CH₃)3.6 - 3.8
Protons on ester alkyl group (e.g., -C(CH₃)₃)1.4 - 1.5
¹³C Ester Carbonyl Carbon (>C=O)170 - 175
Carbon alpha to ester carbonyl (-CH₂-COO)30 - 35
Carbon beta to ester carbonyl (-CH₂-CH₂-COO)45 - 50
Ester Alkyl Carbon (e.g., -O-CH₃)50 - 55
Ester Alkyl Carbon (e.g., -O-C(CH₃)₃)80 - 82
Ester Alkyl Carbon (e.g., -O-C(CH₃)₃)27 - 29

Note: Chemical shifts are dependent on the solvent and the specific molecular structure.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the vibrational modes of molecules. researchgate.net These methods are complementary and excellent for identifying the functional groups present in a compound. gatewayanalytical.comthermofisher.commt.com

FTIR Spectroscopy : This technique measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. contractlaboratory.com It is particularly sensitive to polar bonds. gatewayanalytical.com In the analysis of aminotriesters, FTIR is invaluable for confirming the presence of the characteristic ester carbonyl (C=O) stretching vibration, which typically appears as a strong band in the region of 1730-1750 cm⁻¹. mdpi.com The C-N stretching of the amine and C-O stretching of the ester are also observable. This technique is routinely used to monitor the progress of synthesis, for example, by observing the appearance or disappearance of specific functional group peaks. mdpi.comyok.gov.tr

Table 2: Key Vibrational Frequencies for this compound Functional Groups

Functional GroupVibrational ModeTypical FTIR Wavenumber (cm⁻¹)Typical Raman Wavenumber (cm⁻¹)
C=O (Ester)Stretch1750 - 1730 (Strong)1750 - 1730 (Weak-Medium)
C-O (Ester)Stretch1300 - 1000 (Strong)1300 - 1000 (Weak)
C-N (Amine)Stretch1250 - 1020 (Medium-Weak)1250 - 1020 (Medium)
C-H (Alkyl)Stretch2980 - 2850 (Strong)2980 - 2850 (Strong)

Mass Spectrometry (e.g., MALDI-TOF, LCMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. mdpi.com It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) : This is a soft ionization technique that is particularly well-suited for analyzing large, non-volatile molecules like dendrimers. bruker.comuma.pt In the analysis of this compound-based dendrimers, MALDI-TOF is used to confirm the molecular weight of each generation, assess purity, and identify structural defects. diva-portal.orgmdpi.com The monodisperse nature of dendrimers results in a single, prominent peak for each generation, allowing for clear characterization. diva-portal.org

Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. measurlabs.comwikipedia.org For this compound compounds and their derivatives, LC-MS is a vital tool for purity assessment and identification of byproducts. semanticscholar.org The sample is first separated into its components by the LC system, and each component is then introduced into the mass spectrometer for detection and identification. ddtjournal.com Tandem mass spectrometry (LC-MS/MS) can be used to fragment the parent ions, providing detailed structural information for each separated compound. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism)

When an this compound is chiral, its stereochemistry can be investigated using chiroptical methods. numberanalytics.com These techniques measure the differential interaction of the molecule with left- and right-circularly polarized light. nih.gov

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules and studying their conformation in solution. numberanalytics.comrsc.org A CD spectrum is obtained by measuring the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum is unique to a specific enantiomer. This is crucial in applications where stereochemistry dictates biological activity or material properties. The formation of chiral self-assemblies involving chiral ligands can be monitored by observing changes in the CD spectrum. rsc.org

Chromatographic and Separation Science

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov For aminotriesters and related compounds, chromatography is essential for purification, isolation, and analytical assessment of purity.

High-Performance Liquid Chromatography (HPLC) : HPLC is a dominant technique used to separate, identify, and quantify components in a mixture. nih.gov For aminotriesters, reversed-phase HPLC is commonly used, where a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. HPLC analysis of this compound reaction mixtures can confirm the presence of the product and quantify impurities. semanticscholar.org For chiral aminotriesters, specialized chiral stationary phases can be used to separate enantiomers. scielo.brnih.gov

Size Exclusion Chromatography (SEC) : Also known as gel permeation chromatography (GPC), SEC is particularly useful for analyzing polymeric materials. It separates molecules based on their size in solution. SEC is a standard method for characterizing this compound-based dendrimers, providing information on their molecular weight distribution and confirming their monodispersity. diva-portal.orgrsc.org

Gas Chromatography (GC) : GC is used for separating and analyzing compounds that can be vaporized without decomposition. researchgate.net For aminotriesters, which can have low volatility, derivatization is often required to convert them into more volatile and thermally stable compounds before GC analysis. researchgate.net This technique offers high resolution and is suitable for purity analysis of starting materials or smaller this compound derivatives.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is an essential technique for the separation of enantiomers of chiral this compound compounds. nih.govuni-muenchen.de This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and their subsequent separation. uni-muenchen.de The high efficiency, sensitivity, and speed of GC make it a powerful tool for determining the enantiomeric purity of aminotriesters. uni-muenchen.de

The development of various CSPs, such as those based on cyclodextrins or chiral amino acid derivatives, has significantly advanced the field of chiral separations. researchgate.net For instance, Chirasil-Val, a CSP derived from L-valine, has demonstrated broad applicability in separating a range of chiral compounds, including amino acids. uni-muenchen.de Coupling GC with a mass spectrometer (GC-MS) allows for the unambiguous identification of the separated enantiomers. uni-muenchen.de

Table 2: Chiral GC in this compound Enantiomeric Analysis
ParameterSignificance in Chiral GCExample
Chiral Stationary Phase (CSP)Induces differential interaction with enantiomers for separation. nih.govCyclodextrin-based or amino acid-based CSPs. researchgate.net
Temperature ProgrammingOptimizes the separation of enantiomers with different volatilities.Gradual increase in column temperature.
DetectorProvides a signal for the eluted enantiomers.Flame Ionization Detector (FID), Mass Spectrometer (MS). uni-muenchen.de

Microscopic and Imaging Techniques for Morphological Characterization

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of solid this compound materials. carleton.edu It utilizes a focused beam of electrons to scan the sample's surface, generating high-resolution, three-dimensional images. wikipedia.orgthermofisher.com SEM can reveal details about particle shape, size distribution, and surface texture, which are crucial for understanding the physical properties of this compound-based materials. particlelaboratories.com

In addition to imaging, SEM can be coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDX) to perform elemental analysis. nanoscience.com This provides qualitative and semi-quantitative information about the elemental composition of the sample, confirming the presence of expected elements and identifying any impurities. particlelaboratories.com

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers even higher resolution imaging than SEM, allowing for the characterization of materials at the nanoscale. univ-rennes.frthermofisher.com In TEM, a beam of electrons is transmitted through an ultra-thin sample, providing detailed information about the internal structure, size, and shape of nanoparticles or crystalline domains within an this compound material. researchgate.netrsc.org

TEM is particularly useful for visualizing the morphology of this compound-based nanoparticles or self-assembled structures. researchgate.net Electron diffraction patterns obtained through TEM can provide information about the crystalline nature of the material. univ-rennes.fr When dealing with soft materials, cryo-TEM, where the sample is flash-frozen, is often the preferred method as it preserves the native structure with minimal artifacts. nih.gov

Thermal Analysis Methods (e.g., Thermogravimetric Analysis)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. mt.comwikipedia.org This method provides valuable information about the thermal stability and decomposition profile of this compound compounds. libretexts.orginfinitiaresearch.com By heating a sample at a controlled rate in a specific atmosphere (e.g., nitrogen or air), TGA can determine the temperatures at which degradation, dehydration, or other mass loss events occur. measurlabs.com

The resulting TGA curve, a plot of mass versus temperature, reveals the onset of decomposition and the temperature range over which the material is stable. libretexts.org This information is critical for applications where the this compound material may be exposed to elevated temperatures.

Table 3: Information Obtained from TGA of Aminotriesters
MeasurementInterpretation
Onset Decomposition TemperatureThe temperature at which significant mass loss begins, indicating the start of thermal degradation. mt.com
Residual MassThe percentage of mass remaining at the end of the analysis, which can indicate the formation of a stable char.
Mass Loss StepsDistinct steps in the TGA curve can correspond to the loss of specific functional groups or decomposition pathways. measurlabs.com

Light Scattering Techniques for Macromolecular Characterization

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of macromolecules and nanoparticles in solution. horiba.comwyatt.com DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles. horiba.com This information is then used to calculate the hydrodynamic radius of the particles.

For this compound-based polymers or self-assembled structures in solution, DLS is an invaluable tool for assessing their size, size distribution (polydispersity), and aggregation state. nanotempertech.comnih.gov The technique is sensitive to the presence of even small amounts of aggregates, which can be critical for many applications. nih.gov DLS can also be used to study the interactions between macromolecules in solution. nih.gov

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and macromolecules in suspension. The method is based on the principle of Brownian motion, the random movement of particles suspended in a fluid. When a laser beam illuminates the particles, the scattered light intensity fluctuates over time due to this motion. DLS analyzes these fluctuations to determine the diffusion coefficient of the particles, which is then used to calculate their hydrodynamic radius via the Stokes-Einstein equation.

In the context of this compound-based materials, such as nanoparticles and dendrimers, DLS is a crucial tool for assessing their physical properties. For instance, in the study of biodegradable nanoparticles composed of amino-acid-based ester polymers, DLS is employed to determine the mean particle diameter and polydispersity index (PDI), which indicates the breadth of the size distribution. mdpi.com Similarly, DLS is used to characterize the hydrodynamic size and size distribution of reductively degradable α-amino acid-based poly(ester amide)-graft-galactose copolymers. rsc.org

The technique is also valuable for studying the behavior of these materials under different conditions. For example, DLS has been used to monitor the colloidal stability of nanoparticles in phosphate-buffered saline (PBS) containing serum by tracking changes in size and size distribution over time. rsc.org Furthermore, in the investigation of pH-responsive chiral polymers derived from amino acid-based monomers, DLS helps to understand the self-assembly and aggregation behavior of these structures in aqueous media. rsc.orgnih.gov

The table below presents representative DLS data for various this compound-related compounds, illustrating the typical parameters measured.

Compound TypeHydrodynamic Diameter (nm)Polydispersity Index (PDI)Reference
Poly(amidoamine) (PAMAM) G4 Dendrimer (pH 7.4)4.5 ± 0.20.05 rsc.org
Poly(amidoamine) (PAMAM) G4 Dendrimer (pH 1.2)5.2 ± 0.30.08 rsc.org
Amino Acid-Based Ester Polymer Nanoparticles150 - 300< 0.2 mdpi.com
α-Amino Acid-Based Poly(ester amide) Nanoparticles~130~0.15 rsc.org
PSMA-Targeted PAMAM Dendrimer-Drug Conjugate5.3 ± 1.8Not Specified nih.gov

This table is for illustrative purposes and combines data from multiple sources. Actual values are dependent on specific molecular structure and experimental conditions.

Multi-Angle Light Scattering (MALS)

Multi-Angle Light Scattering (MALS) is an absolute technique for determining the molar mass and size of macromolecules in solution. wikipedia.org Unlike DLS, MALS measures the time-averaged intensity of scattered light at multiple angles simultaneously. wikipedia.org By analyzing the angular dependence of the scattered light intensity, MALS can directly calculate the weight-averaged molar mass (Mw) and the root-mean-square (rms) radius, also known as the radius of gyration (Rg), for molecules larger than approximately 10-15 nm. malvernpanalytical.com

MALS is often coupled with a separation technique like Size-Exclusion Chromatography (SEC) to create a powerful analytical system (SEC-MALS). harvard.edu This combination allows for the determination of the molar mass distribution of a sample, providing insights into its oligomeric state and polydispersity. harvard.edu

For this compound compounds, particularly polymeric and dendritic structures, MALS is instrumental in confirming their molecular weight and structural integrity. In the synthesis of fluorescent poly(β-amino ester)s, a GPC system coupled with a MALS detector was used for the determination of the polymers' molecular masses. rsc.org This provides a more accurate and absolute measurement compared to conventional GPC calibration methods. harvard.edu

The technique is also essential for characterizing complex biopharmaceutical conjugates, where this compound linkages might be present. For example, SEC-MALS is used to determine the absolute molar mass and characterize aggregation in therapeutic antibodies and other biopharmaceuticals. lcms.cz The intensity of scattered light is directly proportional to the molar mass, making MALS a sensitive method for detecting the formation of aggregates. wyatt.com

The following table provides examples of data obtained using MALS for this compound-related macromolecular systems.

CompoundMolar Mass (Mw) ( g/mol )Radius of Gyration (Rg) (nm)TechniqueReference
α-Amino Acid-Based Poly(ester amide)8,300Not DeterminedGPC-MALS rsc.org
Fluorescent Poly(β-amino ester)Not SpecifiedNot SpecifiedGPC-MALS rsc.org
Pertactin Monomer60,000Not DeterminedSEC-MALS lcms.cz
BSA Monomer66,0003.5 (Rh)SEC-MALS with DLS lcms.cz

This table is for illustrative purposes. Molar mass and Rg are specific to the sample and conditions. Rh (hydrodynamic radius) is often measured concurrently using an in-line DLS detector.

Theoretical and Computational Studies of Aminotriester Systems

Computational Chemistry Approaches to Aminotriester Structure and Reactivity

Computational chemistry provides a framework for calculating the structures and properties of molecules and solids. wikipedia.org By applying the principles of theoretical chemistry through computer programs, researchers can gain a deeper understanding of this compound systems. wikipedia.orgamazon.com

Electronic structure calculations are fundamental to understanding the behavior of molecules. fortunejournals.comrsc.org These methods aim to solve the Schrödinger equation, which describes the quantum mechanical behavior of electrons, to determine the energy and distribution of electrons within a molecule. openaccessjournals.com For aminotriesters, techniques like Density Functional Theory (DFT) and ab initio methods are employed to elucidate their electronic properties. openaccessjournals.comfortunejournals.com

DFT, in particular, has proven to be a versatile tool, balancing accuracy with computational efficiency, making it suitable for larger systems. openaccessjournals.comfortunejournals.com These calculations provide crucial information about the molecule's energetics, including the stability of different conformations and the energy changes that occur during chemical reactions. freeexamacademy.comlearner.orgsavemyexams.com The energy required to break bonds and the energy released when new bonds are formed, known as bond enthalpies, are key parameters that can be calculated. freeexamacademy.comlearner.org This information is vital for predicting the feasibility and outcome of reactions involving aminotriesters.

A key aspect of these calculations is the generation of potential energy surfaces, which map the energy of a molecule as a function of its geometry. fiveable.me By analyzing these surfaces, chemists can identify the most stable structures (lowest energy) and predict the pathways of chemical transformations. fiveable.me

Table 1: Representative Calculated Energetic Properties of an this compound

PropertyCalculated ValueMethod
Heat of Formation-850.3 ± 6.1 kJ/molเข้ามา
Strain Energy18.4 ± 1.3 kcal/molเข้ามา

Note: These are hypothetical values for illustrative purposes and would vary depending on the specific this compound and the computational method used.

Reaction coordinate analysis is a powerful tool for visualizing the progress of a chemical reaction. saskoer.canumberanalytics.com It involves plotting the energy of the system against a parameter that represents the progression from reactants to products, known as the reaction coordinate. fiveable.mesaskoer.ca This provides a clear picture of the energy profile of the reaction, including the activation energy, which is the energy barrier that must be overcome for the reaction to occur. saskoer.ca

A crucial point on the reaction coordinate is the transition state, which is the highest energy point on the minimum energy pathway between reactants and products. fiveable.menumberanalytics.com Transition State Theory uses the properties of the transition state to estimate the rate of a chemical reaction. nih.gov Computational methods are used to locate and characterize the geometry and energy of the transition state for reactions involving aminotriesters. nih.gov This information is critical for understanding the reaction mechanism, including the sequence of bond-breaking and bond-forming events. fiveable.menih.gov By comparing the activation energies of different possible pathways, chemists can predict which reaction is more likely to occur. saskoer.ca

Table 2: Example of Reaction Coordinate Analysis Data for an this compound Reaction

ParameterDescriptionValue
ΔG‡ Gibbs Free Energy of Activation25 kcal/mol
Reaction Coordinate at TS Value of the geometric parameter at the transition state0.5 Å
Imaginary Frequency Vibrational frequency corresponding to the reaction coordinate at the transition state-350 cm⁻¹

Note: These are hypothetical values for illustrative purposes.

Molecular Modeling and Simulation of this compound-Based Macromolecules

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. nih.govforth.gr These methods are particularly valuable for studying large and complex systems like this compound-based macromolecules, where experimental characterization can be challenging. nih.govwikipedia.org

The three-dimensional shape or conformation of a macromolecule is crucial to its function. nih.govnih.gov Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. open.educhemistrysteps.com For this compound-based polymers, the flexibility of the polymer chain allows it to adopt a vast number of conformations. open.edunih.gov

The behavior of this compound-based macromolecules is often governed by their interactions with each other and with their environment. libretexts.org Computational models can predict these interactions, which include van der Waals forces, hydrogen bonds, and electrostatic interactions. wikipedia.org Understanding these interactions is key to predicting how macromolecules will behave in solution and how they will assemble into larger structures. rsc.org

Self-assembly is the spontaneous organization of molecules into ordered structures. nih.govchemrxiv.org For amphiphilic this compound-based macromolecules, which have both hydrophobic and hydrophilic parts, self-assembly can lead to the formation of complex structures like micelles or vesicles. researchgate.netarxiv.org Computational simulations, including machine learning approaches, can be used to predict the critical packing parameter (CPP), which helps to determine the type of self-assembled structure that will form. rsc.orgarxiv.org These predictions are invaluable for designing new materials with specific properties. arxiv.org

The electrostatic potential map (MEP) is a powerful tool for visualizing the charge distribution of a molecule. libretexts.orguni-muenchen.de It shows regions of positive and negative electrostatic potential on the surface of the molecule, which are crucial for understanding how the molecule will interact with other charged or polar species. wolfram.comresearchgate.net Red-colored regions on an MEP typically indicate a negative potential, attractive to positive charges, while blue regions represent a positive potential, attractive to negative charges. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgneovarsity.org While dedicated QSAR studies specifically targeting a broad class of "this compound" derivatives are not extensively documented in publicly available literature, the principles of QSAR provide a robust framework for how such an investigation would be methodically conducted. The primary objective of a QSAR study on this compound derivatives would be to predict the biological activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced or desired properties and prioritizing experimental efforts. neovarsity.orgmdpi.com

The development of a predictive QSAR model for this compound derivatives would follow a systematic workflow. This process begins with the compilation of a dataset of this compound compounds with experimentally determined biological activities. mdpi.com These activities could range from enzyme inhibition constants (e.g., pIC₅₀) to toxicity values, depending on the therapeutic or toxicological endpoint of interest.

Detailed Research Findings

In a hypothetical QSAR study on a series of this compound derivatives, researchers would calculate a variety of molecular descriptors. These descriptors are numerical representations of the physicochemical properties of the molecules. wikipedia.org For this compound systems, relevant descriptors would likely include:

Electronic Descriptors: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on specific atoms. These are crucial for describing the electronic environment of the ester and amino functionalities.

Steric Descriptors: Including molecular volume, surface area, and specific conformational indices that describe the size and shape of the molecule and its substituents. These are important for understanding how the molecule fits into a biological target.

Hydrophobicity Descriptors: Commonly represented by the logarithm of the octanol-water partition coefficient (LogP), which quantifies the lipophilicity of the compounds. dergipark.org.tr

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, such as connectivity indices and Wiener index, which describe the branching and shape of the molecular skeleton. nih.gov

Once these descriptors are calculated for all compounds in the series, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. researchgate.net The goal is to create an equation that relates a combination of these descriptors to the observed biological activity.

For instance, a hypothetical QSAR model for the inhibitory activity of this compound derivatives against a specific enzyme might take the following form:

pIC₅₀ = β₀ + β₁ (LogP) + β₂ (LUMO) + β₃ (Molecular Volume)

The quality and predictive power of the resulting QSAR model are assessed using various statistical metrics. biolscigroup.us The coefficient of determination (R²) indicates how well the model fits the training data, while the cross-validation coefficient (Q²) assesses its predictive ability on data not used in model development. biolscigroup.us A robust and predictive QSAR model would have high values for both R² and Q². biolscigroup.us

The interpretation of the QSAR model can provide valuable insights into the structural requirements for activity. For example, a positive coefficient for LogP would suggest that increasing lipophilicity enhances activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental. This information is instrumental in the rational design of new, more potent this compound derivatives.

Illustrative Data for a Hypothetical QSAR Study of this compound Derivatives

The following table is a hypothetical representation of the data that would be generated and used in a QSAR study of this compound derivatives. The descriptor values and activity data are for illustrative purposes only.

Compound IDR-GroupLogPLUMO (eV)Molecular Volume (ų)Experimental pIC₅₀Predicted pIC₅₀
AT-1-CH₃1.2-0.15150.55.25.1
AT-2-CH₂CH₃1.7-0.18165.25.65.7
AT-3-Cl1.8-0.25155.86.16.0
AT-4-OCH₃1.1-0.12160.15.45.3
AT-5-CF₃2.5-0.35170.36.86.9
AT-6-Phenyl3.1-0.28210.76.56.4

Advanced Applications of Aminotriester Derived Materials and Systems

In Dendrimer and Hyperbranched Polymer Science

Aminotriester is a cornerstone in the synthesis of dendrimers and dendronized polymers, which are characterized by their highly branched, well-defined structures. The this compound unit, commonly referred to as Behera's amine, provides a 1→3 branching point, enabling the creation of materials with a high density of functional groups. frontiersin.orgchemspider.comresearchgate.net

The synthesis of dendrimers from this compound building blocks allows for precise control over molecular weight, architecture, and surface functionality. researchgate.netnih.gov These molecules are constructed through iterative, step-by-step synthetic protocols. researchgate.net Both divergent and convergent strategies are employed to create these complex structures. nih.govresearchgate.net In the divergent method, the dendrimer grows outwards from a central core molecule. nih.govresearchgate.net Conversely, the convergent approach involves synthesizing the dendritic branches (dendrons) first and then attaching them to a central core in the final step. nih.gov

This compound is particularly useful as a research intermediate for constructing well-defined multifunctional dendrimers. Current time information in Bangalore, IN. Its structure, featuring a primary amine and three tert-butyl ester groups, facilitates branched growth through peptide-type coupling. researchgate.net This process involves reacting the amine with a carboxylic acid, followed by the removal of the tert-butyl groups to generate new acid termini for subsequent generational growth. researchgate.net This iterative amide-based technology has been used to prepare dendrimers up to the fifth generation, which theoretically possess 972 surface functional groups. researchgate.net

Researchers have successfully synthesized bifunctional dendrimers with different arrangements of functional moieties by starting with a few key building blocks, including this compound. researchgate.net This control over the spatial arrangement and ratio of different functional groups allows for the creation of tailored scaffolds for molecules that may act synergistically when held in close proximity. researchgate.net These scaffolds can be easily modified at their surface, representing the skeleton of sophisticated dendritic systems. researchgate.net

Table 1: Examples of Synthesized Multifunctional Dendrimers from this compound Building Blocks This table is interactive. Scroll to see the full content.

Dendrimer Type Synthetic Strategy Key Building Blocks Resulting Termini/Functionality Reference
Janus Dendrimer Convergent This compound, Nitrotriacid Two different functional faces researchgate.net
(ABA)₆ Dendrimer Divergent Amino-di-tert-butyl monomethyl ester Two sets of distinct functional groups researchgate.net
(A₃B₃A₃)₂ Dendrimer Convergent Nitro-di-tert-butyl monomethyl ester Blocky arrangement of functionalities researchgate.net

Dendronized polymers are linear macromolecules with dendritic side chains attached to each repeating unit, creating a cylindrical, sausage-like molecular object. conicet.gov.ar this compound-based dendrons, specifically Behera's amine, have been instrumental in developing novel dendronized materials, particularly derivatives of cellulose (B213188). researchgate.netmdpi.com

A common strategy involves the modification of carboxymethyl cellulose (CMC), a water-soluble cellulose derivative, by attaching this compound dendrons. researchgate.netmdpi.com In one approach, a trifunctional aminoamide substituent was created by coupling di-tert-butyl 4-[2-(tert-butoxycarbonyl)ethyl]-4-aminoheptanedicarboxylate (an this compound derivative) directly to the CMC backbone. researchgate.netdoi.org The peripheral tert-butyl ester groups were then converted to aminoamide substituents. researchgate.netdoi.org This process yields water-soluble dendronized cellulose derivatives. researchgate.netmdpi.com

The attachment of these dendrons significantly alters the physical properties of the parent polymer. For instance, the intrinsic viscosity of dendronized cellulose is markedly lower than that of the original CMC. researchgate.netdoi.org Studies have also shown that dendronization can create a slightly more hydrophobic microenvironment within the aqueous solution of the polymer. researchgate.netdoi.org The degree of substitution (DS), which indicates the extent of modification on the cellulose backbone, can be precisely determined using techniques like thermogravimetric analysis. researchgate.netdoi.org

Table 2: Research Findings on this compound-Dendronized Carboxymethyl Cellulose (CMC) This table is interactive. Scroll to see the full content.

Property Original CMC Dendronized CMC Derivative Method of Analysis Reference
Weight Average Molecular Weight (Mw) 230,000 97,000 - researchgate.netdoi.org
Intrinsic Viscosity 5.60 dL/g 0.40 dL/g Viscometry researchgate.netdoi.org
Degree of Substitution (DS) - 0.40 ± 0.01 Thermogravimetric Analysis researchgate.netdoi.org

| Molecular Size (RMS Radius) | 24 nm | 17.4 nm | - | researchgate.netdoi.org |

Cellulose nanocrystals (CNC) have also been modified with dendrons to create templates for the formation of quantum dots, such as ZnS and CdS, demonstrating the utility of these materials in nanotechnology. researchgate.net

Monolithic materials, which are continuous porous structures, have gained attention as supports in chromatography and catalysis due to their high porosity and low back pressure. acs.orgmdpi.com The functionalization of these monoliths with dendritic molecules creates "dendronized monoliths," which are considered a promising class of hybrid materials due to their multivalency and tailored surface chemistry. researchgate.netmdpi.comacs.org

Research has demonstrated the fabrication of dendronized macroporous monoliths using the this compound dendron (Behera's amine) as a key component. acs.org These monoliths are prepared by the free-radical crosslinking copolymerization of the this compound dendron with classical monomers like N-tris(hydroxymethyl)methylacrylamide (NAT), acrylamide (B121943) (AAm), or acrylic acid (AAc), and a cross-linker such as N,N'-methylenebis(acrylamide) (BIS). mdpi.com

The incorporation of the this compound dendron significantly influences the morphological characteristics of the resulting monolith, including pore size and porosity. mdpi.com The degree of dendron incorporation affects the balance between steric and non-polar characteristics during polymerization. At lower dendron concentrations, non-polar properties can lead to larger pore sizes, while at higher concentrations, steric effects can result in smaller, more uniform pores. This ability to tailor the monolith's structure is crucial for its intended application. mdpi.com These dendritic macroporous monoliths show great potential as supports for affinity chromatography, in enzymatic bioreactors, and for catalysis. conicet.gov.ardoi.orgacs.org For example, they have been investigated as supports for immobilized-metal affinity chromatography (IMAC) by chelating metal ions like Cu²⁺ and Zn²⁺ to the matrix for protein adsorption. doi.org

In Catalysis and Biocatalysis Research

The highly branched and functionalizable nature of this compound-derived dendrimers makes them excellent scaffolds for catalytic applications. They can act as nanoreactors, stabilizing metal nanoparticles, or serve as multivalent ligands, influencing the activity and selectivity of catalytic processes.

Dendrimers provide an ideal environment for templating and stabilizing metal nanoparticles, which are highly active catalysts but prone to aggregation. Dendrimers built from units like aminotriesters can encapsulate metal ions, which are then reduced to form dendrimer-encapsulated nanoparticles (DENs). This approach allows for the preparation of stable metal nanoclusters with a well-defined number of atoms and controlled size.

These DENs have been successfully used as precursors for supported heterogeneous catalysts. The process involves depositing the dendrimer-encapsulated nanoparticles onto a high-surface-area support like silica, followed by thermal treatment to remove the organic dendrimer, leaving stable metal particles on the support. The resulting materials are active catalysts for reactions such as toluene (B28343) hydrogenation and CO oxidation.

The dendrimer itself can have a significant impact on catalytic performance, a phenomenon known as the "dendritic effect." Depending on the reaction and the dendrimer generation, catalytic activity may be enhanced or reduced. Furthermore, dendrimers can be functionalized to create recoverable catalysts. For example, metallodendrons have been grafted onto superparamagnetic iron oxide nanoparticles to create catalysts for Suzuki C-C cross-coupling reactions that can be efficiently recovered using a magnet and reused multiple times with minimal loss of activity.

Table 3: Examples of Dendrimer-Supported Catalytic Systems This table is interactive. Scroll to see the full content.

Dendrimer/Dendron Type Catalytic Metal Support Material Application Reference
Polyamidoamine (PAMAM) Platinum (Pt) Silica (SiO₂) Toluene hydrogenation, CO oxidation
Polyamidoamine (PAMAM) Copper (Cu) In solution (nanoreactor) Formation of stable Cu nanoclusters
Polyphenylenepyridyl Dendron Palladium (Pd) Iron Oxide (Fe₃O₄) Nanoparticles Continuous-flow Suzuki coupling

Biocatalysis, the use of enzymes to perform chemical transformations, is a powerful tool for the sustainable synthesis of fine chemicals, offering high yields and selectivity. Enzymes can be engineered to catalyze specific reactions, enabling the production of complex, high-value molecules like chiral N-functionalized amino acids.

The development of biocatalysts for the asymmetric synthesis of N-alkyl amino acids through the reductive coupling of ketones and amines is particularly relevant. This process is a significant challenge in the pharmaceutical and fine-chemical industries. Research has led to the discovery of diverse biocatalysts that can produce optically pure N-alkyl-functionalized amino acids in high yields. This biocatalytic approach offers a greener and more efficient alternative to traditional chemical synthesis for producing these important molecular building blocks. The ability of enzymes to selectively react with specific functional groups with high precision reduces the need for protecting groups and minimizes waste, making processes more atom-efficient and sustainable. While not directly involving the this compound compound itself, this field of research focuses on creating the very types of N-functionalized amine structures that are central to this compound-derived macromolecules, highlighting a synergistic relationship between biocatalysis and advanced polymer chemistry.

Asymmetric Catalysis Utilizing this compound Scaffolds

This compound scaffolds have emerged as significant structural motifs in the field of asymmetric catalysis. These frameworks are integral to the design of chiral ligands and organocatalysts that facilitate the synthesis of enantiomerically pure compounds. rsc.org The strategic placement of amino and ester functionalities allows for precise control over the steric and electronic environment of a catalytic center, thereby enabling high levels of stereoselectivity in a variety of chemical transformations.

The utility of this compound-derived scaffolds is particularly evident in the development of catalysts for creating non-adjacent stereoelements, which are prevalent in many bioactive molecules. nih.gov The synthesis of such complex chiral structures often relies on strategies like bifunctional catalysis, where the this compound scaffold can position different catalytic groups to act in concert. nih.gov

Research has demonstrated the application of chiral ligands based on this compound backbones in metal-catalyzed reactions. For instance, copper complexes with chiral diamine ligands, which can be derived from this compound structures, are effective in asymmetric N-alkylation reactions. nih.gov In these systems, the chiral ligand is crucial for differentiating between prochiral faces of the substrate, leading to the formation of one enantiomer over the other. nih.govwikidoc.org The modular nature of this compound synthesis allows for the fine-tuning of the ligand structure to optimize reactivity and enantioselectivity for specific substrates. ethz.ch

Furthermore, this compound-derived organocatalysts have been successfully employed in a range of asymmetric transformations. These catalysts often operate through the formation of transient chiral intermediates, such as enamines or iminium ions, which then react with electrophiles in a stereocontrolled manner. The inherent chirality of the this compound backbone is transferred to the product during this process. rsc.org

The development of these catalytic systems is a testament to the versatility of this compound chemistry. By modifying the substituents on the nitrogen and the ester groups, researchers can create a diverse library of chiral ligands and catalysts tailored for specific synthetic challenges. enamine.netwikipedia.org

Table 1: Examples of Asymmetric Reactions Utilizing this compound-Derived Catalysts
Reaction TypeCatalyst/Ligand ScaffoldMetal (if applicable)Achieved Stereoselectivity
N-AlkylationChiral Diamine LigandCopperHigh Enantiomeric Excess (e.e.) nih.gov
Mannich ReactionAmine-based OrganocatalystN/AHigh Diastereoselectivity rsc.org
Aldol ReactionPeptide-based CatalystN/AHigh Yields and Stereoselectivities ethz.ch
C-H Bond FunctionalizationChiral Cyclopentadienyl LigandRhodium, IridiumHigh Stereocontrol snnu.edu.cn

In Functional Materials Science and Engineering

The unique structural characteristics of aminotriesters, featuring a central nitrogen atom connected to three ester-containing arms, make them valuable building blocks in functional materials science and engineering. Their tailored synthesis allows for precise control over molecular architecture, leading to materials with specific and tunable properties.

Viscosifying Agents and Rheology Modifiers in Polymer Systems

This compound-derived structures, particularly hyperbranched polymers and dendritic molecules, have shown potential as rheology modifiers in various polymer systems. gatech.edu The highly branched, three-dimensional architecture of these molecules influences their hydrodynamic volume and intermolecular interactions, which in turn affects the viscosity and flow behavior of the polymer formulation.

The effectiveness of a rheology modifier often depends on its ability to form networks or create significant intermolecular friction. In aqueous systems, hydrophobically modified this compound derivatives can act as associative thickeners. basf.com The hydrophobic end-groups of these molecules can associate to form micelle-like structures, creating a transient network that increases the viscosity of the solution. The strength of these associations, and thus the rheological properties, can be tuned by altering the length and nature of the hydrophobic chains.

In non-aqueous systems, the branched structure of this compound-based polymers can increase viscosity through chain entanglement and frictional interactions. Unlike linear polymers, which can align with the direction of flow, the globular shape of dendritic and hyperbranched aminotriesters can lead to a more significant increase in viscosity at lower concentrations. vanderbilt.edu

The selection of a specific this compound-derived rheology modifier depends on the desired flow characteristics of the final product, such as shear-thinning or thixotropic behavior. lubrizol.com For instance, in coatings applications, a shear-thinning profile is often desirable to ensure easy application at high shear rates (e.g., brushing or spraying) and resistance to sagging at low shear rates. basf.com

Table 2: Comparison of Rheology Modifier Types
Modifier TypePrimary Thickening MechanismTypical SystemKey Advantages
Associative Thickeners (e.g., HEUR, HASE)Hydrophobic AssociationWater-basedEfficient, good flow and leveling basf.com
Alkali Swellable Emulsions (ASE)Chain Uncoiling and EntanglementWater-basedCost-effective, provides yield stress basf.com
Hyperbranched Polymers (this compound-based)Molecular Entanglement and FrictionSolvent and Water-basedHigh efficiency at low concentrations gatech.edu
Inorganic Thickeners (e.g., Attapulgite)Particle StructuringWater and Solvent-basedGood anti-settling properties basf.com

Supramolecular Assemblies and Molecular Recognition Systems

The precise architecture of this compound-based molecules makes them excellent candidates for the construction of supramolecular assemblies and systems capable of molecular recognition. wikipedia.orgumontpellier.fr Through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking, these molecules can self-assemble into well-defined, higher-order structures. nso-journal.orgiupac.org

The ability to functionalize the periphery of this compound dendrimers and other branched structures allows for the introduction of specific recognition sites. mdpi.com For example, by attaching moieties capable of hydrogen bonding or with specific shapes and electronic properties, it is possible to create synthetic receptors that can selectively bind to complementary guest molecules. rsc.org This principle of molecular complementarity is fundamental to the design of these systems. wikipedia.org

The formation of these host-guest complexes can be observed and quantified using various analytical techniques, including NMR spectroscopy and isothermal titration calorimetry. rsc.org The strength and selectivity of the binding are influenced by factors such as the solvent, temperature, and the chemical nature of both the host and the guest. nso-journal.org

This compound-derived supramolecular assemblies have been explored for a range of applications. For instance, they can be used to create sensors where the binding of a target molecule triggers a detectable signal, such as a change in fluorescence. They can also form the basis of dynamic systems where the assembly and disassembly of the supramolecular structure can be controlled by external stimuli. chemrxiv.org The use of bifunctional ligands in these assemblies can lead to the formation of complex, multi-level nanostructures. mdpi.com

Host-Guest Chemistry in Dendritic Cavities

Dendrimers derived from this compound building blocks possess unique structural features, including internal cavities or void spaces. mdpi.com These cavities can encapsulate guest molecules, leading to the formation of host-guest complexes. newbooks-services.de This encapsulation is driven by a combination of factors, including steric confinement and non-covalent interactions between the guest and the interior of the dendrimer.

The size and chemical nature of the dendritic cavity can be precisely controlled by the generation of the dendrimer and the choice of building blocks. mdpi.com Higher generation dendrimers have more extensive and well-defined internal voids. vanderbilt.edu The periphery of the dendrimer can act as a "gate," controlling the entry and exit of guest molecules. vanderbilt.edu

This host-guest chemistry has been exploited for various applications. For example, hydrophobic guest molecules can be encapsulated within the nonpolar interior of a dendrimer, allowing for their solubilization in a polar solvent. This has implications for drug delivery, where a poorly water-soluble drug can be transported through an aqueous biological environment. nih.gov

The binding and release of guest molecules can often be triggered by changes in the environment, such as pH or temperature. nih.gov For instance, if the interior of the dendrimer contains ionizable groups, a change in pH can alter the electrostatic interactions with the guest, leading to its release. nih.gov The study of these interactions is crucial for designing "smart" delivery systems. thno.org

Table 3: Factors Influencing Host-Guest Interactions in Dendritic Cavities
FactorInfluence on Host-Guest ComplexationReference
Dendrimer GenerationHigher generations offer larger, more defined cavities. vanderbilt.edu
Surface FunctionalityCan act as a barrier or "gate" for guest molecules. nih.gov
Guest Molecule PropertiesSize, shape, and charge complementarity are crucial for binding. nih.gov
SolventAffects the strength of non-covalent interactions. nso-journal.org
pHCan trigger binding or release through protonation/deprotonation. nih.gov

Stabilization and Embedding of Nanoparticles (e.g., Quantum Dots, Gold Nanoparticles)

This compound-derived molecules, particularly those with dendritic or multidentate structures, serve as effective capping agents for the stabilization and embedding of nanoparticles, such as quantum dots (QDs) and gold nanoparticles (AuNPs). nih.gov The multidentate nature of these ligands allows for strong binding to the nanoparticle surface, preventing aggregation and enhancing colloidal stability. nih.gov

For quantum dots, the surface chemistry is critical for maintaining their desirable optical properties, such as high quantum yield and photostability. cd-bioparticles.com this compound-based ligands can passivate the surface of QDs, reducing non-radiative recombination pathways and protecting the core from the external environment. nih.gov The choice of ligand can also influence the solubility of the QDs, allowing them to be dispersed in either aqueous or organic media. nih.gov

In the case of gold nanoparticles, this compound-derived ligands can be used to control their size and shape during synthesis. nih.gov The amino groups can act as both reducing and capping agents in the synthesis of AuNPs. nih.gov Furthermore, the functional groups on the periphery of the this compound ligand can be used to impart specific functionalities to the nanoparticles. For example, attaching biomolecules can enable their use in biosensing and targeted drug delivery. nih.gov The stability of these functionalized nanoparticles is crucial for their performance in these applications. frontiersin.orgmdpi.com

The use of this compound-derived stabilizers offers several advantages, including enhanced stability over a range of pH and ionic strengths, and the ability to introduce a high density of functional groups on the nanoparticle surface. This has led to the development of robust and versatile nanoparticle systems for a wide array of applications in electronics, catalysis, and nanomedicine. rsc.orgrsc.org

Photochromic and Fluorescent Material Development

This compound scaffolds can be incorporated into the design of advanced photochromic and fluorescent materials. Photochromic materials exhibit a reversible change in color upon exposure to light, while fluorescent materials emit light after absorbing it. wikipedia.orgwiley-vch.de

In the context of photochromic materials, this compound structures can be used to create a specific molecular environment around a photochromic dye. This can influence the kinetics of the photo-induced color change and the stability of the colored form. researchgate.net For example, embedding a photochromic molecule within the dendritic cavity of an this compound-based host can protect it from degradation and tune its photoresponsive properties. The this compound framework can be functionalized with photo-switchable units, such as azobenzenes or spiropyrans, to create materials whose properties can be optically controlled. nih.govkanto.co.jp

For fluorescent materials, this compound-derived dendrimers can be used to prevent aggregation-caused quenching of fluorescence. By encapsulating a fluorescent dye within a dendritic host, the dye molecules are kept separated, leading to enhanced emission intensity. Furthermore, the this compound structure can be designed to facilitate energy transfer processes. For instance, a dendritic structure can be functionalized with multiple chromophores that absorb light and transfer the energy to a central emissive core, a phenomenon known as the "antenna effect." This can lead to materials with very high fluorescence quantum yields.

The ability to precisely control the structure of this compound-based molecules allows for the development of sophisticated photoactive materials with tailored absorption and emission properties, as well as controlled responses to light stimuli. These materials have potential applications in optical data storage, sensing, and bio-imaging.

In Medicinal Chemistry and Biomedical Research

The chemical compound this compound is a versatile building block in medicinal chemistry and biomedical research. Its unique structure, featuring a central amine and three terminal ester groups, makes it a valuable component in the synthesis of complex macromolecules. nih.govchemspider.com this compound is particularly significant as a branching unit for the construction of dendrimers, which are hyper-branched, tree-like polymers with applications in drug delivery and therapeutics. mdpi.comcsic.es These this compound-derived dendrimers serve as scaffolds for attaching various functional molecules, including drugs and targeting ligands, thereby enabling advanced biomedical applications. mdpi.comgoogle.com

Prodrug Design and Optimization

The prodrug approach, which involves chemically modifying an active drug into an inactive form that is later converted back to the active drug in the body, is a key strategy to overcome pharmaceutical and pharmacokinetic challenges. mdpi.comnih.govcentralasianstudies.org this compound-based structures are utilized in modern prodrug design to enhance the therapeutic properties of parent drugs. mdpi.com By covalently attaching drug molecules to this compound-derived dendrimers, it is possible to improve a drug's performance, such as its absorption, distribution, and site-specificity. mdpi.comnih.gov

Enhancement of Bioavailability and Permeability through this compound Conjugation

A major hurdle in drug development is poor oral bioavailability, often due to low aqueous solubility or inadequate permeability across biological membranes. nih.govmdpi.com The prodrug strategy aims to overcome these limitations. centralasianstudies.org Conjugating a drug to a larger, more complex molecule like an this compound-derived dendrimer can modify its physicochemical properties. Masking the functional groups of a parent drug through conjugation can increase its lipophilicity, which may enhance its ability to pass through cell membranes via passive diffusion. mdpi.comgatech.edu

Strategies for Targeted Drug Delivery and Reduced Toxicity

This active targeting strategy ensures that the drug-dendrimer conjugate is delivered preferentially to the intended tissue or cells. numberanalytics.com By localizing the drug at the site of action, the required dose can often be reduced, leading to a lower incidence of adverse effects on healthy tissues. nih.gov This approach improves the therapeutic index of the drug, making it safer and more effective. mdpi.com The dendrimer acts as a carrier, shielding the drug from premature degradation and interaction with healthy tissues until it reaches the target site. mdpi.com

Enzymatic Activation Mechanisms of this compound-Based Prodrugs

A critical aspect of prodrug design is the mechanism of conversion back to the active drug at the target site. nih.gov For this compound-based prodrugs, this activation is often achieved through enzymatic action. gatech.edumdpi.com The ester linkages inherent in the this compound structure and used to connect the drug to the dendrimer scaffold are susceptible to hydrolysis by esterase enzymes, which are abundant in the body. nih.govresearchgate.net

The process typically involves the following steps:

The this compound-drug conjugate reaches the target tissue through passive accumulation or active targeting.

Local enzymes, such as carboxylesterases, cleave the ester bonds linking the drug to the dendrimer carrier. nih.gov

This cleavage releases the active form of the drug directly at the site of action, where it can perform its therapeutic function.

The rate of drug release can be modulated by altering the chemical nature of the linker connecting the drug to the dendrimer, allowing for controlled and sustained release profiles. gatech.edu This enzyme-mediated activation ensures that the drug is liberated preferentially in tissues with high enzymatic activity, which can be a characteristic of certain pathologies like tumors. researchgate.net

Development of Antimicrobial and Antiviral Agents

This compound serves as a key branching unit in the synthesis of dendrimers designed to function as antimicrobial and antiviral agents. mdpi.comcsic.esnih.gov These dendritic structures allow for a high density of functional groups on their surface, a feature known as multivalency, which is crucial for their biological activity. mdpi.com

In the context of antiviral research, dendrimers built from an this compound branching unit and decorated with multiple tryptophan residues on their periphery have shown significant activity against the Human Immunodeficiency Virus (HIV). csic.es These tryptophan-dendrimers are believed to interact with the HIV envelope glycoproteins gp120 and gp41, preventing the virus from entering host cells. mdpi.comcsic.es Research has shown that increasing the number of tryptophan residues on the dendrimer surface, from 9 to 18, can improve the antiviral potency. csic.es

CompoundCore StructureNo. of Tryptophan ResiduesAnti-HIV Activity (EC50 in µM)
Dendrimer 3a Tricarboxylic acid92.2
Dendrimer 3b Tricarboxylic acid93.3
Dendrimer 3c cis,cis-1,3,5-cyclohexanetricarboxylic acid94.8
Dendrimer 3d Tricarboxylic acid93.3
Reference I Triazine616

This table presents data on the anti-HIV activity of various tryptophan dendrimers constructed using an this compound branching unit. EC50 represents the concentration at which the compound shows 50% of its maximal inhibitory effect. Data sourced from research on tryptophan dendrimers as anti-HIV agents. csic.es

These same this compound-derived tryptophan dendrimers have also been identified as potent and selective inhibitors of enterovirus A71 replication, although the exact mechanism of action is still under investigation. mdpi.com The versatility of the this compound building block also allows for its use in creating other types of antimicrobial dendrimers, such as Newkome-type dendrimers, which can be conjugated with various antimicrobial drugs. google.com

Drug Delivery Systems (e.g., Gene transfection, co-delivery platforms)

Beyond single-drug delivery, this compound-derived systems are being developed for more complex therapeutic applications, including gene transfection and the co-delivery of multiple agents. mdpi.com Gene transfection is the process of introducing nucleic acids (like DNA or RNA) into cells, a powerful tool in both research and gene therapy. bio-rad.com

Cationic dendrimers, which can be synthesized using this compound building blocks, are effective non-viral vectors for gene delivery. mdpi.com Their positively charged surfaces can electrostatically bind to negatively charged nucleic acids, forming a complex called a "dendriplex." This complex protects the genetic material from degradation and facilitates its entry into cells. Dendrimer-based systems have been shown to mediate gene transfection and siRNA gene silencing. mdpi.com

Furthermore, the high loading capacity of these dendrimers makes them suitable for co-delivery platforms, where two or more therapeutic agents are delivered simultaneously. mdpi.com For instance, a dendrimer could be designed to carry both a chemotherapy drug and a gene-silencing siRNA molecule. mdpi.com This combinatorial approach can lead to synergistic therapeutic effects, such as sensitizing cancer cells to chemotherapy by silencing a drug-resistance gene. The use of this compound-derived dendrimers in co-delivery systems is a promising strategy for treating complex diseases like cancer. mdpi.com

Contrast Agents for Medical Imaging (e.g., MRI)

The development of effective contrast agents is crucial for enhancing the diagnostic capabilities of medical imaging techniques like Magnetic Resonance Imaging (MRI). While traditional gadolinium(III)-based chelates have been the cornerstone of MRI contrast agents, research is ongoing to create safer and more efficient alternatives. nih.gov this compound-derived materials are emerging as a potential platform for the design of novel contrast agents. The fundamental principle of these agents lies in their ability to alter the relaxation times of water protons in their vicinity, thereby increasing the contrast in the resulting image. nih.gov

The design of this compound-based contrast agents focuses on creating stable complexes with paramagnetic metal ions, similar to how aminopolycarboxylic acids like EDTA chelate metals. The this compound scaffold provides multiple coordination sites through its nitrogen and ester carbonyl oxygen atoms. The stability of the metal-ligand complex is paramount to prevent the in vivo release of potentially toxic metal ions.

Research in this area involves the synthesis of this compound derivatives that can effectively encapsulate paramagnetic ions such as gadolinium (Gd³⁺) or manganese (Mn²⁺). The efficiency of a contrast agent is measured by its relaxivity (r₁ and r₂), which is influenced by the structure of the ligand. Modifications to the this compound backbone, such as altering the length of the alkyl chains connecting the amine and ester groups or introducing other functional groups, can modulate the relaxivity and biodistribution of the resulting complex. For instance, attaching this compound-based dendrons to larger molecules like cellulose has been explored for metal complexation, a concept that could be adapted for creating macromolecular contrast agents with enhanced relaxivity. researchgate.net

The table below illustrates a hypothetical comparison of relaxivity for different types of Gd³⁺-based contrast agents, including a conceptual this compound-based agent.

Contrast Agent Type Example Compound Relaxivity (r₁) (mM⁻¹s⁻¹) Key Structural Feature
Linear AminopolycarboxylateGadopentetate dimeglumine~4Open-chain chelate
Macrocyclic AminopolycarboxylateGadoterate meglumine~3.5Pre-organized cyclic chelate
Conceptual this compound Gd-Aminotriester Complex 5-8 (projected) Flexible triester coordination
Protein-BoundGadofosveset trisodium~19 (bound to albumin)Binds to serum albumin

This table is for illustrative purposes and includes a hypothetical this compound-based contrast agent to demonstrate its potential relative performance.

Design of Chelating Agents for Metal Ion Sequestration

This compound derivatives are being investigated for their potential as chelating agents for metal ion sequestration. researchgate.net Chelation is a process where a molecule, known as a chelating agent, forms multiple bonds to a single metal ion, effectively sequestering it. wikipedia.org This is particularly important for removing toxic heavy metals from the body or from the environment. The structure of aminotriesters, with a central nitrogen atom and multiple ester groups, provides several potential coordination sites for metal ions.

The effectiveness of a chelating agent depends on its affinity and selectivity for specific metal ions. For aminotriesters, the nature of the ester groups and the substituents on the amine can be tailored to enhance binding to target metals such as lead (Pb²⁺), mercury (Hg²⁺), and cadmium (Cd²⁺). The principle is similar to that of well-established chelating agents like ethylenediaminetetraacetic acid (EDTA), which is an aminopolycarboxylic acid. orientjchem.orgsigmaaldrich.com By modifying the this compound structure, it is possible to create agents that are more effective or have better biocompatibility than existing options.

Research in this field involves synthesizing various this compound derivatives and evaluating their metal binding constants and sequestration efficiency. For example, studies on related chelating agents have shown that the efficiency of metal removal is dependent on the pH and the concentration of the agent. orientjchem.org The table below presents data on the removal efficiency of different chelating agents for various heavy metals, providing a benchmark for the potential performance of novel this compound-based chelators.

Chelating Agent Target Metal Ion Removal Efficiency (%) Reference Compound Type
EDTALead (Pb²⁺)99.4Aminopolycarboxylic acid
EDTACopper (Cu²⁺)94.8Aminopolycarboxylic acid
EDTAZinc (Zn²⁺)77.8Aminopolycarboxylic acid
Citric AcidMercury (Hg²⁺)72.8Hydroxy polycarboxylic acid
Oxalic AcidMercury (Hg²⁺)76.6Dicarboxylic acid

Data sourced from studies on established chelating agents to provide context for the development of new agents like aminotriesters. orientjchem.orgmdpi.com

Structure-Activity Relationship (SAR) Investigations in Drug Discovery

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. oncodesign-services.comcollaborativedrug.com This knowledge is then used to design more potent and selective drugs with improved pharmacological profiles. nih.gov In the context of this compound-derived compounds, SAR investigations are crucial for optimizing their therapeutic potential.

The process of SAR analysis involves synthesizing a series of analogues of a lead this compound compound with systematic modifications to its structure. drugdesign.org These modifications could include altering the ester groups, changing the substituents on the nitrogen atom, or modifying the carbon skeleton. Each new analogue is then tested for its biological activity, and the results are correlated with the structural changes. oncodesign-services.com This allows researchers to identify the key structural features, or pharmacophore, responsible for the desired biological effect.

For example, if an this compound is being developed as an antimicrobial agent, SAR studies might involve creating derivatives with different alkyl chain lengths in the ester groups to see how this affects their ability to disrupt bacterial cell membranes. The findings from such studies can be compiled into a table to visualize the relationship between structure and activity.

The table below illustrates a hypothetical SAR study for a series of this compound analogues being evaluated for their antimicrobial activity.

Compound R¹ Group R² Group R³ Group Antimicrobial Activity (MIC, µg/mL)
Lead Compound-CH₃-CH₃-CH₃50
Analogue 1-CH₂CH₃-CH₂CH₃-CH₂CH₃25
Analogue 2-CH(CH₃)₂-CH(CH₃)₂-CH(CH₃)₂75
Analogue 3-CH₂CH₂CH₃-CH₂CH₂CH₃-CH₂CH₂CH₃15
Analogue 4-CH₃-H-CH₃>100 (inactive)

This table represents a hypothetical SAR study. MIC (Minimum Inhibitory Concentration) is a measure of antimicrobial activity, with lower values indicating higher potency.

Through such systematic investigations, medicinal chemists can rationally design novel this compound-based therapeutic agents with optimized efficacy and reduced side effects. drugdesign.orgnih.gov

Future Directions and Emerging Research Avenues

Novel Aminotriester Architectures and Building Blocks

The development of new this compound-based structures is fundamental to expanding their utility. A significant area of research focuses on the design and synthesis of dendrimers and other hyperbranched polymers from unique this compound monomers. scielo.brscielo.br One notable example is the use of an this compound commonly known as "Behera's amine," which is synthesized in a two-step process. scielo.brscielo.br This building block enables the construction of dendrimers with micellar properties, capable of encapsulating guest molecules. scielo.br

Another important class of this compound-based macromolecules is the Newkome-type dendrimers. These are characterized by a 1 → 3 branching pattern, which results in a higher density of terminal functional groups per generation compared to other dendritic structures like poly(amidoamine) (PAMAM) dendrimers. acs.org This high density allows for a greater number of functional group variations on the periphery, enhancing the potential for tailored applications. acs.org

The creation of novel building blocks is a key driver of innovation in this field. illinois.edubiosolveit.de Researchers are developing new, conformationally constrained gamma-amino acid residues through methods like organocatalytic Michael addition. nih.gov These new building blocks can be used to prepare peptide foldamers that adopt specific helical conformations, demonstrating the potential to create highly ordered, functional structures. nih.gov The synthesis of bifunctional dendrimers from a handful of starting building blocks, including this compound derivatives, allows for the precise placement of different functional moieties, leading to complex, monodisperse architectures. acs.org

Future efforts will likely focus on creating even more complex and functional architectures by combining different building block types and synthetic strategies. The goal is to move beyond simple branched structures to create sophisticated, three-dimensional molecules with precisely controlled twists and turns, akin to a "3D printer for molecules." illinois.edu

Integration with Automated Synthesis and High-Throughput Screening

The integration of automated synthesis and high-throughput screening (HTS) is set to revolutionize the discovery and optimization of this compound-based compounds. rsc.org Automated synthesis platforms, particularly those that combine solid-phase synthesis with continuous-flow operation, offer a streamlined approach to producing libraries of complex molecules. nih.govspringernature.com This methodology avoids issues of reagent and solvent incompatibility between synthetic steps and allows for a wider range of reaction conditions. nih.govspringernature.com

HTS is a drug discovery process that enables the rapid, automated testing of large numbers of chemical compounds against a specific biological target. bmglabtech.com This process typically involves miniaturization, robotics, and sophisticated data acquisition and handling. bmglabtech.com The primary aim of HTS is to identify "hits" or "leads"—compounds that affect the target in a desired manner—from large compound libraries. bmglabtech.com These libraries can contain hundreds of thousands of diverse, drug-like molecules. thermofisher.comstanford.edu

The synergy between automated synthesis and HTS creates a powerful cycle for discovery. Automated platforms can rapidly generate large libraries of this compound derivatives, which can then be efficiently screened for desired properties using HTS. evotec.com This integrated approach accelerates the identification of promising candidates and facilitates the exploration of structure-activity relationships (SARs). metrionbiosciences.com For example, a fully automated protocol has been developed for the one-pot synthesis of unnatural amino acid libraries, demonstrating the potential for creating diverse molecular building blocks. d-nb.info

Exploration of Advanced Smart Materials Applications

This compound-based architectures, particularly dendrimers and hyperbranched polymers, are promising candidates for the development of advanced smart materials. Smart materials are designed to respond to external stimuli—such as changes in temperature, pH, light, or electric and magnetic fields—by altering their physical or chemical properties. researchgate.netolikrom.com

One of the most explored areas is the development of smart hydrogels. mmsl.cz These are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb large amounts of water and undergo a solution-gel transition in response to environmental triggers. mmsl.czresearchgate.net The responsive nature of these materials makes them suitable for a variety of biomedical applications. researchgate.netoulu.fi For instance, pH-sensitive polymers can be designed to release a therapeutic agent in the specific pH environment of a tumor. oulu.fi Similarly, temperature-responsive polymers with a lower critical solution temperature (LCST) close to physiological temperature can be used for injectable drug delivery systems that form a gel depot in situ. oulu.fikinampark.com

The unique, highly branched, and functionalizable nature of this compound dendrimers makes them ideal for constructing smart materials. Their interior cavities can host guest molecules, while their surfaces can be modified with responsive moieties. scielo.br This allows for the creation of "unimolecular micelles" that can, for example, change their solubility or release a payload in response to a specific stimulus. scielo.br

Future research will likely focus on creating more sophisticated, multi-responsive materials by incorporating different types of smart polymers and functional groups into a single this compound-based architecture. routledge.com This could lead to the development of materials with tunable properties for applications in adaptive thermal insulation, morphing structures, and advanced sensors. mide.comsmarteralloys.comtce.edu

Precision Medicine and Diagnostic Applications of this compound Derivatives

This compound derivatives, particularly in the form of dendrimers, hold significant potential for applications in precision medicine and diagnostics. google.com Precision medicine aims to tailor medical treatment to the individual characteristics of each patient, often using molecular and cellular markers to guide therapeutic decisions. nih.gov

The well-defined, nanoscopic size and multivalent surface of this compound-based dendrimers make them excellent platforms for targeted drug delivery. acs.org Therapeutic agents can be conjugated to the dendrimer surface, and targeting moieties can be attached to direct the complex to specific cells or tissues, enhancing efficacy and reducing off-target effects. acs.orgmdpi.com For example, dendrimers with specific surface modifications have been investigated as inhibitors of viral entry. mdpi.com

In diagnostics, this compound derivatives can be engineered to function as highly specific diagnostic agents. orientjchem.org By attaching imaging agents or biosensors to a dendritic scaffold, it is possible to create probes for detecting specific biomarkers associated with disease. hksccb.hk The ability to attach multiple copies of a diagnostic agent to a single dendrimer can amplify the signal, leading to more sensitive detection.

The development of this compound-based systems aligns with the broader goals of precision oncology, where small-molecule drugs are designed to target specific genetic mutations in cancer cells. nih.gov The versatility of this compound chemistry allows for the creation of diverse molecular structures that can be optimized for specific biological targets. rsc.org

Future research in this area will likely focus on developing "theranostic" platforms that combine both diagnostic and therapeutic capabilities in a single agent. Furthermore, the integration of this compound-based systems with advanced imaging technologies and multi-omics platforms will enable more personalized and effective approaches to disease management. hksccb.hkmdpi.com

Enhanced Computational Design and Predictive Modeling for this compound Systems

Computational design and predictive modeling are becoming indispensable tools for accelerating the development of new this compound-based systems. tue.nl These approaches use computer simulations and machine learning algorithms to predict the properties and behavior of molecules, guiding the design of new compounds with desired functionalities. umich.edu

Molecular dynamics simulations can provide insights into the complex, three-dimensional structures and dynamic behavior of this compound-based macromolecules like dendrimers. umich.edu This "computational microscope" allows researchers to visualize how these molecules interact with their environment and how they might be modified to enhance their function. umich.edu For example, simulations can be used to understand how a dendrimer encapsulates a drug molecule or binds to a biological target. muni.cz

Generative AI algorithms are also emerging as powerful tools for designing novel molecular structures. 3ds.com These algorithms can learn the principles of chemical bonding and molecular design from large datasets and then generate new chemical structures with optimized properties. 3ds.com

The future of this field lies in the development of more accurate and comprehensive predictive models that can account for the complex interplay of factors that determine the function of this compound systems. nih.govarxiv.org The integration of these models with automated synthesis and high-throughput screening platforms will create a closed-loop system for the rapid design, synthesis, and testing of new this compound-based materials and therapeutics. optibrium.comchimia.ch

Q & A

Q. What established methods ensure high-purity synthesis of aminotriester compounds?

this compound synthesis typically involves stepwise esterification under controlled conditions. Key steps include:

  • Reagent selection : Use anhydrous solvents (e.g., dichloromethane) and catalysts like DMAP to enhance reaction efficiency .
  • Temperature control : Maintain temperatures between 0–25°C to prevent side reactions .
  • Purification : Column chromatography or recrystallization is recommended for isolating pure products. Yield optimization requires monitoring reaction progress via TLC .
  • Characterization : Include melting points, elemental analysis, and spectroscopic data (IR, NMR) in the main manuscript. Supplemental files should provide full spectral datasets .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

A combination of techniques ensures structural confirmation and purity assessment:

  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups and stereochemistry. For ambiguous peaks, 2D NMR (e.g., COSY, HSQC) resolves overlaps .
  • HPLC/MS : Validates molecular weight and detects impurities (e.g., unreacted intermediates) .
  • Elemental analysis : Confirms empirical formulas with <0.4% deviation .
  • Thermal analysis : DSC or TGA evaluates stability under varying temperatures .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

  • Detailed experimental logs : Document exact molar ratios, solvent grades, and equipment calibration .
  • Supplementary data : Provide step-by-step procedures, including reaction times and workup details, in supporting information .
  • Reference standards : Compare spectral data with published databases (e.g., NIST Chemistry WebBook, PubMed) to validate outcomes .

Advanced Research Questions

Q. What strategies resolve contradictory spectroscopic data in novel this compound analogs?

  • Replicate experiments : Confirm data consistency across multiple batches .
  • Solvent effects : Test NMR in deuterated solvents like DMSO-d₆ or CDCl₃ to assess peak shifts caused by hydrogen bonding .
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR/Mass spectra and cross-validate experimental results .
  • Collaborative verification : Share raw data with independent labs for peer validation .

Q. How can reaction conditions be optimized to improve this compound yields?

  • DoE (Design of Experiments) : Apply factorial designs to test variables (e.g., temperature, catalyst loading) and identify optimal parameters .
  • In-line monitoring : Use FTIR or Raman spectroscopy for real-time tracking of reaction intermediates .
  • Green chemistry approaches : Replace toxic solvents with ionic liquids or scCO₂ to enhance sustainability without compromising yield .

Q. What methodologies validate the mechanistic pathways of this compound reactions?

  • Kinetic studies : Monitor reaction rates via UV-Vis spectroscopy under varying conditions to propose rate laws .
  • Isotopic labeling : Use ¹⁸O or deuterated reagents to trace bond formation/cleavage steps .
  • Theoretical studies : Combine MD simulations and QM/MM calculations to map energy profiles and transition states .

Data Analysis & Reporting

Q. How should researchers address discrepancies between experimental and theoretical data?

  • Error analysis : Quantify instrumental uncertainties (e.g., NMR integration errors) and compare with computational tolerances .
  • Parameter refinement : Adjust computational models (e.g., basis sets in DFT) to better align with empirical observations .
  • Transparency : Clearly report limitations in both experimental setups and theoretical assumptions .

Q. What are the best practices for presenting this compound data in publications?

  • Structured tables : Include columns for compound ID, yield, melting point, and spectral data (e.g., δ values for NMR) .
  • Visual aids : Use schemes to illustrate synthetic pathways and figures for spectroscopic comparisons .
  • Data repositories : Deposit raw datasets in platforms like Zenodo or Figshare to enhance accessibility .

Research Design & Ethics

Q. How can FINER criteria guide the formulation of this compound-related research questions?

  • Feasibility : Align scope with available resources (e.g., access to HPLC-MS facilities) .
  • Novelty : Prioritize understudied aspects (e.g., catalytic asymmetric synthesis) via literature reviews using Connected Papers or PubMed .
  • Ethical compliance : Disclose hazards (e.g., toxic intermediates) and adhere to institutional safety protocols .

Q. What peer-review standards apply to this compound studies?

  • Reproducibility : Ensure methods are detailed enough for independent replication .
  • Data integrity : Provide raw spectra and chromatograms in supplementary materials .
  • Conflict declaration : Disclose funding sources or partnerships that might bias interpretations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminotriester
Reactant of Route 2
Aminotriester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.